molecular formula C18H24N2O2S B2841261 N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,2-dimethylpropanamide CAS No. 893995-92-1

N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,2-dimethylpropanamide

Cat. No.: B2841261
CAS No.: 893995-92-1
M. Wt: 332.46
InChI Key: XSIYTCIMCLLUIE-UHFFFAOYSA-N
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Description

N-{2-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,2-dimethylpropanamide is a thiazole-based compound featuring a 4-methoxyphenyl substituent at position 2 and a 4-methyl group at position 4 of the thiazole ring. The ethyl linker at position 5 connects the thiazole core to a 2,2-dimethylpropanamide moiety.

Properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S/c1-12-15(10-11-19-17(21)18(2,3)4)23-16(20-12)13-6-8-14(22-5)9-7-13/h6-9H,10-11H2,1-5H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIYTCIMCLLUIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,2-dimethylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity to its targets, while the dimethylpropanamide moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of a 4-methoxyphenyl group, 4-methylthiazole, and bulky 2,2-dimethylpropanamide. Key comparisons with analogs include:

Compound Name / ID (Reference) Core Structure Substituents (R-groups) Molecular Weight Notable Properties/Activities
Target Compound 1,3-Thiazole 2-(4-Methoxyphenyl), 5-(ethyl-propanamide) ~442 (estimated) N/A (predicted lipophilicity)
N-{2-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide 1,3-Thiazole 5-(ethyl-sulfonamide) 442.6 Higher molecular weight; sulfonamide group may enhance solubility
N-[5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide 1,3,4-Thiadiazole 5-(4-Ethoxyphenyl), 2-(propanamide) 305.4 Thiadiazole core; ethoxy vs. methoxy substituent
4-Methyl-2-phenylthiazole-5-carbohydrazide derivatives 1,3-Thiazole Variable hydrazide/hydrazone substituents 300–400 (range) Anticancer activity (IC50 = 1.61–1.98 µg/mL)

Key Observations:

  • Core Heterocycle : Thiazole (target) vs. thiadiazole () alters aromaticity and hydrogen-bonding capacity. Thiadiazoles often exhibit enhanced metabolic stability but reduced solubility .
  • The bulky 2,2-dimethylpropanamide may improve membrane permeability compared to smaller substituents .

Pharmacokinetic and Physicochemical Properties

  • Molecular Weight : Estimated at ~442 (similar to compound 5 in ), which approaches the upper limit for optimal oral bioavailability .
  • Solubility : The 2,2-dimethylpropanamide group may reduce water solubility compared to sulfonamide analogs (e.g., compound 5 in ), but enhance lipophilicity for better tissue penetration .

Structure-Activity Relationship (SAR) Trends

  • Anticancer Activity: Thiazole derivatives with electron-withdrawing groups (e.g., nitro in ) often show higher cytotoxicity but poorer selectivity.
  • Substituent Bulk : Bulky groups like 2,2-dimethylpropanamide may reduce off-target interactions, as seen in benzothiazole analogs () with diphenylacetamide moieties .

Biological Activity

N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,2-dimethylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound's molecular formula is C23H26N2O3SC_{23}H_{26}N_{2}O_{3}S, with a molecular weight of 442.6 g/mol. It features a thiazole ring, a methoxyphenyl substituent, and an amide functional group. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Thiazole Ring : This is achieved by reacting 4-methoxyphenylacetic acid with thioamide under acidic conditions.
  • Alkylation : The thiazole derivative is alkylated with 2-bromoethylamine to introduce the ethylamine side chain.
  • Final Coupling : The final product is formed by coupling the alkylated thiazole derivative with 2,2-dimethylpropanamide.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. This compound has been investigated for its ability to inhibit various bacterial strains. A study demonstrated that derivatives of this compound showed concentration-dependent inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating specific apoptotic pathways. For instance, it was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to enhanced cancer cell death.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The thiazole moiety is known to inhibit specific enzymes involved in cellular metabolism and proliferation, which may contribute to its anticancer effects.
  • Receptor Modulation : The methoxyphenyl group enhances binding affinity through hydrophobic interactions with target receptors, potentially modulating signaling pathways associated with cell growth and survival .

Case Study 1: Antimicrobial Screening

A screening assay conducted on this compound revealed significant activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µM. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Case Study 2: Anticancer Efficacy

In another study focusing on its anticancer properties, the compound was tested against human breast cancer cell lines (MCF-7). Results indicated an IC50 value of approximately 25 µM after 48 hours of treatment, demonstrating its potential as a chemotherapeutic agent.

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